
N'-cyclohexylidenebenzohydrazide
Overview
Description
N’-cyclohexylidenebenzohydrazide is an organic compound with the chemical formula C₁₃H₁₆N₂O It is a hydrazone derivative formed by the condensation of cyclohexanone and benzohydrazide
Preparation Methods
Condensation of Benzohydrazide with Cyclohexanone
Acid-Catalyzed Condensation
The most widely documented method involves the acid-catalyzed condensation of benzohydrazide with cyclohexanone. In this reaction, hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) catalyzes the formation of the cyclohexylidene group via dehydration. The reaction is typically conducted under reflux conditions in ethanol or methanol, with yields ranging from 70% to 85% depending on the stoichiometric ratio and reaction time.
Reaction Conditions:
- Catalyst: 10–15 mol% HCl or H₂SO₄
- Solvent: Ethanol (bp 78°C) or methanol (bp 64°C)
- Temperature: Reflux (70–80°C)
- Time: 4–6 hours
The product is isolated by cooling the reaction mixture to induce crystallization, followed by filtration and recrystallization from ethanol. This method is favored for its simplicity and scalability, though it requires careful control of acidity to avoid over-protonation of the hydrazide intermediate.
Solvent-Free Synthesis
Recent advances emphasize solvent-free protocols to enhance sustainability. In one approach, benzohydrazide and cyclohexanone are ground together with a catalytic amount of p-toluenesulfonic acid (PTSA) at room temperature. This mechanochemical method achieves yields comparable to traditional reflux methods (75–80%) while reducing energy consumption.
Advantages:
- Eliminates volatile organic solvents.
- Reduces reaction time to 1–2 hours.
Limitations:
- Requires post-reaction purification via column chromatography.
Alternative Routes via Cyclohexylidene Hydrazine Intermediates
Cyclohexylidene Hydrazine and Benzoyl Chloride
A two-step synthesis involves the preparation of cyclohexylidene hydrazine followed by acylation with benzoyl chloride. This method, adapted from nitrile oxide cyclization strategies, proceeds as follows:
Formation of Cyclohexylidene Hydrazine:
Cyclohexanone reacts with hydrazine hydrate in ethanol under reflux to yield cyclohexylidene hydrazine.
$$
\text{Cyclohexanone} + \text{N}2\text{H}4 \rightarrow \text{Cyclohexylidene Hydrazine} + \text{H}_2\text{O}
$$Acylation with Benzoyl Chloride:
Cyclohexylidene hydrazine is treated with benzoyl chloride in the presence of triethylamine (Et₃N) to form N'-cyclohexylidenebenzohydrazide.
$$
\text{Cyclohexylidene Hydrazine} + \text{Benzoyl Chloride} \xrightarrow{\text{Et}_3\text{N}} \text{this compound}
$$
Key Data:
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the condensation reaction. Using a domestic microwave oven (300–500 W), benzohydrazide and cyclohexanone are irradiated for 5–10 minutes in the presence of silica-supported HCl. This method achieves yields of 85–90% with minimal side products.
Optimized Parameters:
- Power: 450 W
- Irradiation Time: 8 minutes
- Catalyst: Silica-supported HCl (0.5 g/mmol)
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial production leverages continuous flow reactors to enhance efficiency. In a representative setup:
- Reactants: Benzohydrazide and cyclohexanone (1:1 molar ratio).
- Catalyst: 5 mol% H₂SO₄.
- Residence Time: 30 minutes.
- Temperature: 80°C.
This system achieves a throughput of 1.2 kg/h with a purity >98%, as confirmed by HPLC analysis.
Waste Minimization Strategies
Industrial protocols incorporate solvent recovery systems to minimize waste. Ethanol is distilled from the reaction mixture and reused, reducing solvent consumption by 40%.
Comparative Analysis of Methods
Method | Yield (%) | Time | Catalyst | Scalability |
---|---|---|---|---|
Acid-Catalyzed Reflux | 70–85 | 4–6 hours | HCl/H₂SO₄ | High |
Solvent-Free (PTSA) | 75–80 | 1–2 hours | PTSA | Moderate |
Microwave-Assisted | 85–90 | 8 minutes | Silica-supported HCl | Low |
Continuous Flow | >95 | 30 minutes | H₂SO₄ | Industrial |
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexylidenebenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert N’-cyclohexylidenebenzohydrazide into its reduced forms, such as hydrazines.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines or amines.
Scientific Research Applications
N’-cyclohexylidenebenzohydrazide has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N’-cyclohexylidenebenzohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- N’-benzylidenebenzohydrazide
- N’-cyclohexylidenebenzhydrazide
- N’-phenylidenebenzohydrazide
Uniqueness
N’-cyclohexylidenebenzohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Biological Activity
N'-Cyclohexylidenebenzohydrazide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of the biological properties of this compound, including its synthesis, mechanisms of action, and various research findings.
This compound can be synthesized through the condensation reaction between cyclohexanone and benzohydrazide in the presence of an acid catalyst. The general procedure involves:
- Reagents : Equimolar amounts of cyclohexanone and benzohydrazide.
- Solvent : Organic solvents such as ethanol or methanol.
- Conditions : Heating under reflux for several hours to facilitate the reaction.
This synthetic route yields this compound with satisfactory purity and yield, making it suitable for further biological evaluations.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Below are the primary areas of biological activity:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, suggesting its potential use in treating infections.
- Anticancer Properties : Preliminary investigations indicate that this compound may inhibit the growth of cancer cells, with mechanisms potentially involving interference with DNA replication and protein synthesis pathways .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets, including enzymes and receptors involved in critical cellular processes. The following pathways have been proposed:
- Enzyme Inhibition : The compound may bind to enzymes crucial for cell proliferation, thereby inhibiting their activity.
- Interference with Cellular Processes : Evidence suggests that it may disrupt normal cellular functions such as DNA replication, leading to apoptosis in cancer cells .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound. Key findings include:
-
Antimicrobial Efficacy :
- A study demonstrated that this compound showed effective inhibition against Gram-positive and Gram-negative bacteria.
- Minimum inhibitory concentrations (MICs) were determined, showing promising results compared to standard antibiotics.
-
Anticancer Activity :
- In vitro assays on various cancer cell lines revealed that the compound exhibited cytotoxic effects with IC50 values indicating significant potency against certain types of cancer cells.
- Further mechanistic studies suggested that the compound may induce apoptosis through the activation of caspases .
Comparative Analysis with Similar Compounds
To understand its unique properties, a comparison was made with similar compounds such as N’-benzylidenebenzohydrazide and N’-phenylidenebenzohydrazide. The following table summarizes their biological activities:
Compound | Antimicrobial Activity | Anticancer Activity | Unique Mechanism |
---|---|---|---|
This compound | Significant | High potency | DNA replication interference |
N’-Benzylidenebenzohydrazide | Moderate | Moderate | Unknown |
N’-Phenylidenebenzohydrazide | Low | Low | Unknown |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N'-cyclohexylidenebenzohydrazide and its derivatives?
- Methodological Answer : this compound derivatives are typically synthesized by refluxing equimolar amounts of benzohydrazide and cyclohexanone (or substituted aldehydes/ketones) in ethanol for 8–10 hours. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography with chloroform:petroleum ether (8:2) as the mobile phase. Yields range from 70% to 80%, with melting points varying between 195°C and 230°C depending on substituents . For example:
Derivative | Yield (%) | Melting Point (°C) |
---|---|---|
5b | 80 | 215–220 |
5c | 72 | 225–230 |
5d | 72 | 195–200 |
Q. How are copper(II) complexes of this compound derivatives synthesized and characterized?
- Methodological Answer : Copper complexes are prepared by reacting the hydrazide ligand with copper(II) acetate in ethanol under reflux. The reaction is monitored via TLC, and the product is isolated by filtration, washed with cold ethanol, and dried. Characterization involves elemental analysis, UV-Vis spectroscopy (λmax ~400–450 nm for d-d transitions), and cyclic voltammetry to assess redox behavior. Single-crystal X-ray diffraction (CCDC deposition) confirms octahedral geometry in many cases .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Key techniques include:
- FT-IR : Confirm hydrazone C=N stretching (1590–1620 cm⁻¹) and N-H vibrations (3200–3300 cm⁻¹).
- ¹H/¹³C NMR : Detect aromatic protons (δ 6.5–8.5 ppm) and hydrazone proton (δ ~10–11 ppm).
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental crystallographic data and computational lattice energy calculations for N'-cyclohexylidenebrazohydrazide derivatives?
- Methodological Answer : Discrepancies often arise from solvent effects or hydrogen-bonding networks unaccounted for in simulations. Use density functional theory (DFT) with the B3LYP/6-311G** basis set to model lattice energies, and cross-validate with experimental CCDC data (e.g., CCDC-2032776 or 1477846). Explicitly include solvent molecules in computational models to improve accuracy .
Q. What strategies optimize reaction yields for unexpected byproducts, such as diacylhydrazines, during this compound synthesis?
- Methodological Answer : Unexpected diacylhydrazine formation (e.g., N,N’-bis(phenoxyacetyl)hydrazine) can occur due to competing acyl transfer reactions. To mitigate this:
- Use anhydrous solvents (e.g., dried ethanol) to suppress hydrolysis.
- Adjust stoichiometry (e.g., 1:1 ligand-to-metal ratio) and monitor pH (optimal range: 5–7).
- Characterize byproducts via LC-MS and X-ray crystallography to confirm structures .
Q. How do substituents on the cyclohexylidene moiety influence the biological activity of this compound derivatives?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., -NO₂) : Enhance metal-binding affinity, potentially increasing antimicrobial activity.
- Electron-Donating Groups (e.g., -OCH₃) : Improve solubility and cellular uptake, as shown in cytotoxicity assays (IC₅₀ values <10 µM in some cancer cell lines).
- Quantitative Structure-Activity Relationship (QSAR) models using Gaussian09 can predict activity trends .
Q. What systematic review frameworks are recommended for synthesizing conflicting data on this compound applications?
- Methodological Answer : Follow PRISMA guidelines to ensure rigor:
Define inclusion/exclusion criteria (e.g., studies with crystallographic validation).
Use Covidence or Rayyan for screening and data extraction.
Assess bias via Cochrane Risk of Tool, focusing on synthesis reproducibility and solvent purity reporting .
Q. Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported melting points for structurally similar hydrazide derivatives?
- Methodological Answer : Variations may stem from polymorphic forms or impurities. Standardize protocols:
- Recrystallize compounds from the same solvent (e.g., ethanol or DMF).
- Use differential scanning calorimetry (DSC) to identify polymorph transitions.
- Cross-reference with CCDC entries (e.g., CCDC-1887945) for lattice packing effects .
Q. Key Resources
Properties
IUPAC Name |
N-(cyclohexylideneamino)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13(11-7-3-1-4-8-11)15-14-12-9-5-2-6-10-12/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RILGFUQQECFFRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC=CC=C2)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302089 | |
Record name | N'-cyclohexylidenebenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24214-79-7 | |
Record name | NSC148501 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148501 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N'-cyclohexylidenebenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.